6-Bromo-3-fluorobenzo[b]thiophene (CAS: 1709825-08-0): A Strategic Scaffold for Advanced Drug Discovery and Medicinal Chemistry
6-Bromo-3-fluorobenzo[b]thiophene (CAS: 1709825-08-0): A Strategic Scaffold for Advanced Drug Discovery and Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the strategic halogenation of privileged scaffolds is a fundamental technique for optimizing pharmacokinetic and pharmacodynamic profiles. 6-Bromo-3-fluorobenzo[b]thiophene (CAS: 1709825-08-0)[1] represents a highly specialized, dual-functionalized heterocyclic building block. By integrating a metabolically stabilizing fluorine atom with a synthetically versatile bromine handle, this compound serves as a critical starting material for the development of novel therapeutics, ranging from anti-inflammatory agents to targeted oncology drugs[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven methodologies for its utilization in transition-metal-catalyzed cross-coupling workflows.
Physicochemical Profiling
Understanding the baseline quantitative data of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The core properties of 6-Bromo-3-fluorobenzo[b]thiophene are summarized below[3].
| Property | Value | Scientific Implication |
| CAS Number | 1709825-08-0 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H4BrFS | Indicates a highly halogenated, low-molecular-weight core. |
| Molecular Weight | 231.08 g/mol | Optimal low molecular weight, leaving ample room for late-stage elaboration without violating Lipinski's Rule of 5. |
| SMILES | FC1=CSC2=CC(Br)=CC=C21 | Defines the regiochemistry: Fluorine at C3, Bromine at C6. |
| Appearance | Solid | Typical for halogenated benzothiophenes; requires storage in a dark, inert atmosphere at room temperature. |
Structural Significance & Pharmacophore Utility
As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the causality behind why this specific substitution pattern is highly valued in drug development[4].
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The Benzothiophene Core: The benzo[b]thiophene system is a well-established "privileged scaffold"[5]. It acts as a bioisostere to indole and naphthalene, providing essential lipophilicity and π−π stacking interactions with hydrophobic receptor pockets (e.g., in estrogen receptor modulators like raloxifene)[6].
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3-Fluoro Substitution (Metabolic Shielding): The C3 position of benzothiophenes is notoriously electron-rich and susceptible to rapid oxidative metabolism (epoxidation) by hepatic Cytochrome P450 enzymes. The introduction of a highly electronegative fluorine atom at C3 blocks this metabolic liability without adding significant steric bulk (fluorine is a bioisostere of hydrogen). Furthermore, it modulates the lipophilicity ( logP ) and lowers the basicity of the overall molecule, enhancing membrane permeability.
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6-Bromo Substitution (Synthetic Vector): The bromine atom at the C6 position is not intended to remain in the final drug candidate. Instead, it serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)[7]. This allows medicinal chemists to rapidly synthesize libraries of C6-substituted derivatives to explore structure-activity relationships (SAR)[2].
Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of 6-Bromo-3-fluorobenzo[b]thiophene, we detail a self-validating Suzuki-Miyaura cross-coupling protocol. This methodology is designed to replace the C6-bromine with an aryl group, a common step in lead optimization[8].
Step-by-Step Protocol & Causality
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Preparation & Inert Atmosphere:
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Action: In a rigorously flame-dried Schlenk flask under an argon atmosphere, charge 6-Bromo-3-fluorobenzo[b]thiophene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl2 (0.05 equiv).
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Causality: Pd(dppf)Cl2 is selected because the bidentate 'dppf' ligand has a large bite angle. This enforces a cis-geometry on the palladium center, which sterically accelerates the final reductive elimination step and prevents the premature degradation of the catalyst into inactive palladium black[8].
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Base Activation:
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Action: Add K2CO3 (2.0 equiv) to the reaction mixture.
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Causality: Arylboronic acids are inherently poor nucleophiles. The inorganic base is strictly required to coordinate with the boron atom, forming a negatively charged, highly nucleophilic boronate complex ( [Ar-B(OH)3]− ). This intermediate is essential for a successful transmetalation step[9].
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Solvent System:
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Action: Introduce a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Causality: A biphasic system is required. 1,4-Dioxane effectively solubilizes the organic benzothiophene and the catalyst, while water is necessary to dissolve the K2CO3 base and facilitate the formation of the active boronate species.
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Execution & Validation:
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Action: Heat the mixture to 90 °C for 12–18 hours with vigorous stirring. Monitor the consumption of the starting material (CAS: 1709825-08-0) via LC-MS.
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Validation: The reaction is deemed complete when the molecular ion corresponding to 231.08 m/z disappears, replaced by the mass of the coupled product. Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash column chromatography.
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Reaction Workflow Visualization
The following diagram illustrates the logical progression and mechanistic pathway of the Suzuki-Miyaura cross-coupling utilizing this specific scaffold.
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-Bromo-3-fluorobenzo[b]thiophene.
References
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An overview of benzo[b]thiophene-based medicinal chemistry (Pharmacophore Utility). Source: PubMed / NIH. URL:[Link]
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Synthesis, Properties, and Biological Applications of Benzothiophene (Structural Rationale). Source: Royal Society of Chemistry. URL: [Link]
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Suzuki Coupling: A powerful tool for the synthesis of natural products (Cross-Coupling Mechanism). Source: XISDXJXSU. URL:[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Base Activation Causality). Source: Chemical Reviews / SCIRP. URL: [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1709825-08-0|6-Bromo-3-fluorobenzo[b]thiophene|BLD Pharm [bldpharm.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Chemical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
